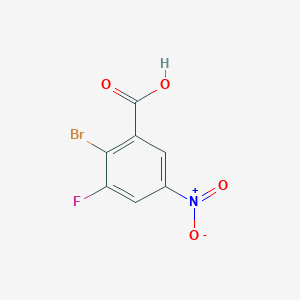

2-Bromo-3-fluoro-5-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-6-4(7(11)12)1-3(10(13)14)2-5(6)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJPTVHVNJGCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290577 | |

| Record name | 2-Bromo-3-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881415-28-7 | |

| Record name | 2-Bromo-3-fluoro-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881415-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Spectroscopic Analysis of 2 Bromo 3 Fluoro 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the presence of other nuclei such as fluorine, and the connectivity of atoms within the molecule.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy of 2-bromo-3-fluoro-5-nitrobenzoic acid reveals the electronic environment of the protons on the aromatic ring. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the spectrum displays two distinct signals corresponding to the two aromatic protons.

A patent describing the synthesis of this compound reports the following ¹H NMR data, acquired at a frequency of 250 MHz. The aromatic protons appear as a doublet of doublets (dd) at 8.43 ppm and a multiplet (m) between 8.38 and 8.36 ppm. The coupling constants for the doublet of doublets are 8.2 Hz and 2.1 Hz, indicating ortho and meta coupling, respectively. This splitting pattern is consistent with the proposed substitution pattern on the benzene (B151609) ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| 8.43 | dd | 8.2, 2.1 | Aromatic H |

| 8.38 - 8.36 | m | - | Aromatic H |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy for Fluorine Nuclei Characterization

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR analysis.

Specific experimental ¹⁹F NMR data, including chemical shifts and coupling constants for this compound, are not widely reported in the available literature. A ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom, and the coupling of this fluorine with the adjacent protons would provide further structural confirmation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is most suitable for the analysis of volatile and thermally stable compounds.

There is no specific literature available detailing the GC-MS analysis of this compound. Due to the high melting point and the presence of the carboxylic acid group, derivatization to a more volatile ester form would likely be necessary for successful GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that is well-suited for the analysis of less volatile and thermally labile compounds like this compound.

A patent document mentions the use of LC-MS to monitor a reaction involving this compound. synquestlabs.com The reported data indicates the detection of the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 263.9. google.com This value is consistent with the calculated molecular weight of the compound, confirming its molecular formula of C₇H₃BrFNO₄.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 263.9202 | 263.9 |

Detailed fragmentation studies for this compound are not extensively documented. Such studies would provide further confirmation of the structure by identifying the characteristic losses of functional groups such as COOH, NO₂, and Br from the parent ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For a related compound, 2-Bromo-3-nitrobenzoic acid, high-resolution mass spectrometry provides an exact mass that confirms its elemental composition. The calculated monoisotopic mass of 2-Bromo-3-nitrobenzoic acid (C₇H₄BrNO₄) is 244.93237 Da. nih.govuni.lu Experimental HRMS analysis of this compound would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thereby confirming its molecular formula.

The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. nih.gov

For this compound, the theoretical monoisotopic mass would be calculated based on its molecular formula, C₇H₃BrFNO₄. The addition of a fluorine atom and the removal of a hydrogen atom compared to its non-fluorinated analog will result in a different exact mass. This precise mass measurement is a critical first step in its structural confirmation.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including FTIR, FT-Raman, and ATR-IR, provide detailed information about the functional groups present in a molecule and can offer insights into its conformational arrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of a closely related compound, 2-bromo-3-nitrobenzoic acid, displays characteristic absorption bands that can be assigned to its specific structural features. nih.gov

A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. docbrown.info The strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid is expected in the range of 1700-1680 cm⁻¹. docbrown.info

The presence of the nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-Br stretching vibration is observed at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

For this compound, the introduction of a fluorine atom would be expected to introduce a C-F stretching vibration, which is typically observed in the region of 1300-1000 cm⁻¹. The positions of the other vibrational bands may also be slightly shifted due to the electron-withdrawing nature of the fluorine atom.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (Carboxylic acid) |

| ~3100 | Aromatic C-H stretch |

| 1700-1680 | C=O stretch (Carboxylic acid) |

| 1550-1500 | Asymmetric NO₂ stretch |

| 1350-1300 | Symmetric NO₂ stretch |

| 1300-1000 | C-F stretch |

| ~1300 | C-O stretch (Carboxylic acid) |

| ~920 | O-H bend (Carboxylic acid) |

| 600-500 | C-Br stretch |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. The selection rules for the two techniques differ, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice-versa.

For aromatic compounds, the ring stretching vibrations are often strong and well-defined in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The symmetric stretching vibration of the nitro group is also typically a strong band in the Raman spectrum. The C-Br and C-F bonds are also expected to produce characteristic Raman signals. Information from commercial databases indicates that FT-Raman spectra for 2-bromo-3-nitrobenzoic acid are available, which would provide a detailed vibrational fingerprint of the molecule. nih.gov The analysis of the FT-Raman spectrum of this compound would aid in confirming the presence and substitution pattern of the various functional groups.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy, allowing for the analysis of solid and liquid samples with minimal preparation. The principles of vibrational absorption are the same as in traditional transmission FTIR.

ATR-IR spectra for 2-bromo-3-nitrobenzoic acid have been recorded, which would show the same characteristic vibrational bands as the transmission FTIR spectrum. nih.gov This technique is particularly useful for obtaining high-quality spectra of solid powders. The analysis of this compound by ATR-IR would provide a rapid and convenient method for its identification and characterization, with the expected vibrational modes as outlined in the FTIR section.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For the analysis of aromatic carboxylic acids like this compound, reversed-phase HPLC is a common and effective method. researchgate.net

A typical reversed-phase HPLC method would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. The retention of the compound on the column is influenced by its polarity, with more nonpolar compounds having longer retention times. The presence of the bromine, fluorine, and nitro groups on the benzene ring of this compound increases its hydrophobicity compared to benzoic acid, leading to a longer retention time under reversed-phase conditions.

The purity of a sample of this compound can be assessed by monitoring the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of its purity. For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (isocratic or gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal analytical technique for the assessment of purity and quantification of this compound. This high-resolution separation method offers significant advantages in terms of speed, sensitivity, and resolution over conventional High-Performance Liquid Chromatography (HPLC). The analysis of aromatic carboxylic acids, particularly those with halogen and nitro group substitutions, is well-documented, and similar methodologies can be effectively applied to this compound.

A typical UPLC method for this compound would employ a reverse-phase approach, which is suitable for the separation of moderately polar to nonpolar compounds. The stationary phase of choice is often a C18-bonded silica (B1680970) column, providing a hydrophobic surface for interaction with the analyte. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acidic modifier like formic acid or acetic acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The elution is typically performed using a gradient program, where the proportion of the organic solvent is increased over time. This allows for the efficient elution of the target compound while also separating it from any potential impurities that may have different polarities. Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor the absorbance over a range of wavelengths, providing both quantitative data and spectral information that can aid in peak identification.

A representative UPLC method for the analysis of this compound is detailed in the table below. It is important to note that this method is a hypothetical example based on established principles for similar compounds, as specific experimental data for this compound is not widely available in public literature.

Interactive Data Table: Representative UPLC Method Parameters for this compound

| Parameter | Value |

| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection Wavelength | 254 nm (PDA: 210-400 nm) |

| Gradient Program | Time (min) |

| 0.0 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 | |

| Expected Retention Time | ~2.5 min |

X-ray Crystallography for Solid-State Structural Determination (if applicable to crystalline forms)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous confirmation of its molecular structure and an in-depth analysis of its solid-state packing.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the crystal structures of numerous substituted benzoic acids have been reported. rsc.orgresearchgate.netresearchgate.net These studies reveal common structural motifs, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. researchgate.net It is highly probable that this compound would also exhibit such dimeric structures in its crystalline form.

The process of X-ray crystallography involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. The final structural model provides a wealth of information, including the crystal system, space group, and unit cell dimensions.

Based on the analysis of structurally related substituted benzoic acids, a hypothetical set of crystallographic data for this compound is presented in the table below. This data is intended to be representative of what might be expected for this compound and is not based on experimental results.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 850 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.05 |

| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8)) |

Theoretical and Computational Chemistry Investigations of 2 Bromo 3 Fluoro 5 Nitrobenzoic Acid

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structure

Quantum chemical calculations are instrumental in determining the most stable arrangement of atoms in 2-Bromo-3-fluoro-5-nitrobenzoic acid, known as its optimized molecular geometry. These calculations also provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical nature.

Density Functional Theory (DFT) Methods and Basis Sets

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it well-suited for studying complex organic molecules like this compound. The selection of an appropriate functional and basis set is critical for obtaining reliable results.

Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are frequently employed in DFT calculations. This functional incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. For a more refined analysis, especially concerning non-covalent interactions, other functionals like M06-2X or ωB97X-D may be utilized.

The choice of basis set, which is a set of mathematical functions used to construct the molecular orbitals, is equally important. For a molecule containing a heavy atom like bromine, a basis set such as 6-311++G(d,p) is often chosen. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the atomic nuclei and polarization functions (d,p) to account for the anisotropic nature of the electron cloud in the molecule.

Table 1: Commonly Employed DFT Functionals and Basis Sets

| Component | Description | Relevance to this compound |

| B3LYP Functional | A hybrid exchange-correlation functional. | Provides a robust and widely validated method for geometry optimization and electronic structure calculations of organic molecules. |

| M06-2X Functional | A meta-hybrid GGA functional. | Offers improved accuracy for main-group thermochemistry and non-covalent interactions, which can be relevant for intermolecular interactions. |

| 6-311++G(d,p) Basis Set | A Pople-style triple-zeta basis set with diffuse and polarization functions. | Ensures a flexible and accurate description of the electron distribution, including the lone pairs on the halogen and oxygen atoms. |

| aug-cc-pVTZ Basis Set | An augmented correlation-consistent triple-zeta basis set. | Provides a higher level of accuracy, particularly for calculating properties that are sensitive to the description of the electron correlation. |

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for probing molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, while more computationally demanding, can provide benchmark results for the geometry and electronic structure of this compound. These methods are particularly valuable for obtaining highly accurate energies, dipole moments, and polarizabilities.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity and its kinetic stability. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the highest energy orbital that is occupied by electrons and thus represents the molecule's ability to donate electrons. In this compound, the HOMO is anticipated to be primarily localized on the electron-rich aromatic ring and the bromine atom. The electron-withdrawing nitro and carboxylic acid groups are expected to have a minimal contribution to the HOMO. The energy of the HOMO is inversely related to the ionization potential of the molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital that is unoccupied by electrons and signifies the molecule's capacity to accept electrons. For this compound, the LUMO is expected to be concentrated on the electron-deficient regions of the molecule, particularly the nitro group and the carbon atoms of the benzene (B151609) ring that are bonded to the electron-withdrawing substituents. The energy of the LUMO is directly related to the electron affinity of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Orbital | Energy (Arbitrary Units) | Expected Primary Localization |

| HOMO | -8.2 eV | Benzene Ring, Bromine Atom |

| LUMO | -3.5 eV | Nitro Group, Benzene Ring |

| HOMO-LUMO Gap | 4.7 eV | - |

Note: The energy values presented are illustrative and would be determined through specific quantum chemical calculations for this compound.

Prediction of Reactivity and Regioselectivity

Computational chemistry offers powerful tools to predict the reactivity and regioselectivity of this compound. By analyzing various calculated electronic parameters, one can forecast the most probable sites for electrophilic and nucleophilic attack.

The FMO analysis provides initial insights into reactivity. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, while the areas with a high LUMO density are prone to nucleophilic attack.

A more detailed picture of the reactivity can be obtained from the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, with regions of negative potential (typically colored in red) indicating electron-rich areas that are attractive to electrophiles, and regions of positive potential (typically colored in blue) highlighting electron-poor areas that are susceptible to nucleophilic attack. For this compound, the MEP would likely show significant negative potential around the oxygen atoms of the nitro and carboxyl groups.

Furthermore, condensed Fukui functions can be calculated to quantify the reactivity of individual atomic sites within the molecule. These functions describe the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for electrophilic, nucleophilic, and radical attack. This information is invaluable for predicting the outcome of chemical reactions involving this compound.

Fukui Function Analysis

Fukui function analysis is a powerful tool within conceptual density functional theory (DFT) used to predict the local reactivity of a molecule. It identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by quantifying the change in electron density at a given point in the molecule with respect to a change in the total number of electrons.

For this compound, Fukui functions can be calculated to pinpoint the most reactive sites. The analysis would likely reveal a high propensity for nucleophilic attack at the carbon atom of the carboxylic acid group, as well as at the carbon atoms attached to the electron-withdrawing nitro and bromo groups. Conversely, the oxygen atoms of the nitro and carboxylic acid groups would be identified as primary sites for electrophilic attack.

Table 1: Hypothetical Fukui Function Indices for this compound

| Atomic Site | f(r) for Nucleophilic Attack | f(r) for Electrophilic Attack | f(r) for Radical Attack |

| C (Carboxyl) | 0.18 | 0.02 | 0.10 |

| O (Carbonyl) | 0.05 | 0.25 | 0.15 |

| O (Hydroxyl) | 0.04 | 0.22 | 0.13 |

| C-Br | 0.15 | 0.03 | 0.09 |

| C-F | 0.12 | 0.04 | 0.08 |

| C-NO2 | 0.19 | 0.01 | 0.10 |

| N (Nitro) | 0.08 | 0.15 | 0.11 |

| O (Nitro) | 0.06 | 0.28 | 0.17 |

Note: The values in this table are illustrative and represent expected trends based on the electronic nature of the substituents.

Electrostatic Potential Surface (ESP) Mapping

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions. The ESP map of this compound would highlight regions of negative potential (in red) and positive potential (in blue).

Regions of intense negative potential are expected around the oxygen atoms of the nitro and carboxylic acid groups, indicating their role as hydrogen bond acceptors. A significant region of positive potential, often referred to as a "sigma-hole," is anticipated on the bromine atom, making it a potential halogen bond donor. mdpi.commdpi.comnih.gov The hydrogen atom of the carboxylic acid group would also exhibit a strong positive potential, marking it as a hydrogen bond donor. This detailed mapping is instrumental in predicting how the molecule will interact with other molecules, including solvents and biological receptors.

Spectroscopic Data Prediction and Validation

Simulated NMR Spectra

Computational methods, particularly DFT, can accurately predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of a molecule. These simulations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure.

For this compound, the simulated ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the carboxylic acid proton, with their chemical shifts influenced by the electronic effects of the bromo, fluoro, and nitro substituents. Similarly, the simulated ¹³C NMR spectrum would predict the chemical shifts for each of the unique carbon atoms in the molecule, providing a complete carbon framework.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic H | 8.1 - 8.5 | - |

| Carboxylic H | 11.0 - 13.0 | - |

| C (Carboxyl) | - | 165 - 170 |

| Aromatic C | - | 110 - 150 |

Note: These are estimated chemical shift ranges and would be refined by actual quantum chemical calculations.

Simulated Vibrational Spectra (IR and Raman)

Simulated Infrared (IR) and Raman spectra are invaluable for identifying the vibrational modes of a molecule. By calculating the harmonic frequencies, computational models can generate a theoretical spectrum that corresponds to the various stretching, bending, and torsional motions of the atoms.

The simulated IR spectrum of this compound would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the N-O stretches of the nitro group, and the C-Br and C-F stretches. Raman spectroscopy would complement this by providing information on less polar bonds and symmetric vibrations. Comparing these simulated spectra with experimental ones aids in the complete vibrational assignment and structural confirmation.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. These simulations model the atomic motions over time, providing insights into the molecule's flexibility and preferred spatial arrangements. A key aspect for this molecule would be the rotational barrier of the carboxylic acid group and its orientation relative to the benzene ring. MD simulations can also reveal the nature of intramolecular hydrogen bonding, if any, and how the molecule interacts with its environment, such as solvent molecules.

Thermochemical Properties and Reaction Energetics from Computational Methods

Computational chemistry provides a robust framework for calculating the thermochemical properties of this compound. Properties such as the heat of formation, enthalpy, entropy, and Gibbs free energy can be determined with high accuracy. These calculations are vital for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. For instance, the energetics of its synthesis or decomposition pathways can be computationally modeled to predict reaction feasibility and potential byproducts. ambeed.com

Reactivity and Mechanism Studies of 2 Bromo 3 Fluoro 5 Nitrobenzoic Acid

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The feasibility and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. Substituents are broadly classified as either activating (increasing the reaction rate relative to benzene) or deactivating (decreasing the reaction rate). masterorganicchemistry.comlibretexts.org

In the case of 2-bromo-3-fluoro-5-nitrobenzoic acid, all four substituents are deactivating groups, making the aromatic ring exceptionally electron-deficient and thus highly unreactive towards electrophiles. masterorganicchemistry.com The deactivating strength of these groups generally follows the order: -NO₂ > -COOH > -Br > -F.

The directing effects of these groups on any potential incoming electrophile are as follows:

Nitro group (-NO₂): A strong deactivating, meta-directing group. libretexts.orglibretexts.org

Carboxylic acid group (-COOH): A deactivating, meta-directing group. libretexts.org

Halogens (-Br, -F): Weakly deactivating, but ortho, para-directing groups. libretexts.orgpressbooks.pub

The two available positions for substitution on the ring are C4 and C6. The directing influence of the existing substituents on these positions can be analyzed:

Position C4: This position is ortho to the fluorine and meta to the bromine. It is also meta to the carboxylic acid and ortho to the nitro group.

Position C6: This position is ortho to the bromine and meta to the fluorine. It is ortho to the carboxylic acid and para to the nitro group.

Due to the powerful deactivating nature of the nitro and carboxyl groups, which significantly reduce the nucleophilicity of the benzene (B151609) ring, electrophilic aromatic substitution on this molecule is exceptionally difficult. msu.edu The combined electron-withdrawing effects make the ring extremely resistant to attack by common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.com Consequently, there is a lack of reported experimental data for successful EAS reactions on this specific substrate under standard conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen and Nitro Groups

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a suitable leaving group, typically a halogen. youtube.comresearchgate.net

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

In this compound, the nitro group at C5 strongly activates both halogen substituents for SNAr:

The fluorine atom at C3 is para to the activating -NO₂ group.

The bromine atom at C2 is ortho to the activating -NO₂ group.

A critical factor in determining the site of substitution in polyhalogenated aromatics is the nature of the leaving group. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. This step is accelerated by a more electronegative halogen, which increases the electrophilicity of the carbon atom it is attached to. Consequently, the reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. This is the reverse of their leaving group ability in SN1 and SN2 reactions.

Given this trend, the C-F bond at the C3 position is predicted to be significantly more reactive towards nucleophiles than the C-Br bond at the C2 position. Nucleophilic attack would preferentially occur at C3, leading to the displacement of the fluoride (B91410) ion. researchgate.net

| Position | Leaving Group | Relation to -NO₂ | Predicted Reactivity |

| C3 | Fluorine | para | High (Preferred site of attack) |

| C2 | Bromine | ortho | Low (Less favorable than C3) |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo standard transformations such as esterification and amidation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), in a process known as Fischer esterification. truman.eduiajpr.com The reaction is an equilibrium process, and water is removed to drive it towards the product. For nitro-substituted benzoic acids, these conditions are generally effective. google.com

Amidation involves the formation of an amide bond with an amine. This can be accomplished through a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide. Alternatively, direct coupling of the carboxylic acid and an amine can be mediated by coupling agents such as dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The presence of the ortho-bromo substituent may introduce some steric hindrance, potentially requiring slightly harsher conditions or longer reaction times compared to an unsubstituted benzoic acid. researchgate.net

Table 1: Generalized Esterification and Amidation Reactions

| Reaction | Reagents | Product |

| Esterification | R-OH, H⁺ (cat.) | 2-Bromo-3-fluoro-5-nitrobenzoate ester |

| Amidation | 1. SOCl₂2. R₂NH | N,N-Disubstituted-2-bromo-3-fluoro-5-nitrobenzamide |

| Amidation | R₂NH, Coupling Agent (e.g., HATU) | N,N-Disubstituted-2-bromo-3-fluoro-5-nitrobenzamide |

The removal of the carboxylic acid group, known as decarboxylation, is a potential reaction pathway. The thermal decarboxylation of aromatic carboxylic acids is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negative charge that develops in the transition state. rsc.org The reaction often requires high temperatures and the use of metal catalysts, most commonly copper or silver salts. future4200.comorganic-chemistry.org

For benzoic acids bearing electron-withdrawing substituents, copper- and silver-catalyzed protodecarboxylation protocols have been developed. rsc.org These reactions proceed through the formation of an aryl-metal intermediate, followed by protonolysis to yield the decarboxylated arene. Given the presence of three electron-withdrawing halogen and nitro substituents, this compound is a plausible candidate for such a transformation, likely proceeding under milder conditions than those required for electron-rich benzoic acids. future4200.comcell.com The expected product would be 1-bromo-2-fluoro-4-nitrobenzene.

Cross-Coupling Reactions at the Halogenated Positions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound (e.g., a boronic acid). libretexts.org This reaction is highly valuable in synthetic chemistry for constructing biaryl structures. nih.gov

When a substrate contains multiple different halogen atoms, the selectivity of the Suzuki-Miyaura reaction is governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. The reactivity of halogens in this step follows the order I > Br > OTf > Cl >> F. thieme-connect.comnih.gov The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions due to its high bond dissociation energy, and its activation requires specialized catalysts and conditions. acs.orgmdpi.comrsc.org

In this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for highly selective (chemoselective) cross-coupling. The palladium catalyst will selectively undergo oxidative addition into the more reactive C-Br bond at the C2 position, leaving the C-F bond at C3 intact. bohrium.comnih.govacs.orgnih.gov This allows for the specific introduction of an aryl, heteroaryl, or alkyl group at the C2 position.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene (B28343)/Water, Dioxane/Water, or DMF | 2-Aryl-3-fluoro-5-nitrobenzoic acid |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org this compound is a suitable substrate for this reaction due to the presence of the aryl bromide moiety. The reactivity of the C-Br bond is enhanced by the electron-withdrawing effects of the adjacent fluoro and nitro substituents, which can facilitate the initial oxidative addition step in the palladium catalytic cycle.

The reaction is generally carried out under mild conditions, often at room temperature, and requires a base, such as an amine (e.g., triethylamine or diethylamine), to neutralize the hydrogen halide byproduct. wikipedia.org The choice of palladium catalyst, ligand, copper source, base, and solvent can be optimized to achieve high yields. While specific studies on this compound are not extensively detailed in the literature, data from analogous structures, such as 5- and 6-bromo-3-fluoro-2-cyanopyridines, demonstrate the successful application of Sonogashira coupling to similar electron-deficient haloaromatics. soton.ac.uk These reactions proceed efficiently with a variety of terminal alkynes, showcasing the versatility of the method. soton.ac.uk

Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt, often copper(I) iodide (CuI), in a solvent mixture such as THF and an amine base. soton.ac.uk The reaction's utility lies in its ability to introduce alkynyl functionalities, which are valuable precursors for more complex molecular architectures.

Table 1: Representative Conditions for Sonogashira Coupling of Bromo-fluoro Aromatics

| Aryl Halide | Alkyne Partner | Catalyst System | Base/Solvent | Yield |

|---|---|---|---|---|

| 6-Bromo-3-fluoropicolinonitrile | 4-Ethylphenylacetylene | Pd(PPh₃)₄, CuI | Et₃N/THF | High |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu catalyst | Amine base | Good |

| General Aryl Bromide | Terminal Alkyne | Palladium(0) complex, Cu(I) salt | Amine (e.g., Et₂NH) | Variable |

Note: This table is illustrative, based on reactions of similar substrates, to show typical components and outcomes of the Sonogashira coupling.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Sonogashira reaction, the bromine atom in this compound serves as a versatile handle for various other palladium-catalyzed cross-coupling reactions. These methods are fundamental for creating C-C and C-heteroatom bonds. The electron-deficient nature of the aromatic ring generally makes it an excellent substrate for these transformations. nbinno.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. The presence of electron-withdrawing groups on the aryl halide is known to facilitate the reaction. For a substrate like this compound, coupling with various aryl or vinyl boronic acids would proceed under standard Suzuki conditions, which include a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a phosphine ligand, and a base (e.g., Na₂CO₃, K₂CO₃).

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction allows for the introduction of vinyl groups onto the aromatic ring. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a critical method for synthesizing arylamines. A variety of primary and secondary amines can be coupled using a palladium catalyst in combination with a specialized phosphine ligand and a strong base.

The efficiency of these couplings is influenced by the electronic properties of the substituents. The fluorine and nitro groups on the this compound molecule play a significant role in modulating the reactivity of the C-Br bond toward the palladium catalyst. nbinno.com

Table 2: Overview of Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-C (Aryl-Aryl) | Pd(OAc)₂ / SPhos |

| Heck | Alkene (R-CH=CH₂) | C-C (Aryl-Vinyl) | Pd(OAc)₂ / P(o-tolyl)₃ |

| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amine) | Pd₂(dba)₃ / BINAP |

| Stille | Organotin (R-SnBu₃) | C-C (Aryl-Aryl/Vinyl) | Pd(PPh₃)₄ |

Note: This table outlines potential reactions for this compound based on established palladium-catalyzed methodologies.

Reduction and Oxidation Reactions of the Nitro Group

The nitro group (NO₂) on the aromatic ring of this compound is a key functional group that can undergo various transformations, most notably reduction to an amino group (NH₂).

The reduction of an aromatic nitro group is one of the most important reactions in synthetic chemistry as it provides a route to aniline derivatives. masterorganicchemistry.com These anilines are versatile intermediates for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The conversion of the electron-withdrawing nitro group into a strongly electron-donating amino group dramatically alters the chemical properties of the aromatic ring. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com This method is often preferred for its high yields and the simple workup procedure.

Metal-Acid Systems: A classic method involves the use of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: A wide variety of other reagents can be used, including sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), and borohydrides under specific conditions. organic-chemistry.org The choice of reagent can be important for chemoselectivity when other reducible functional groups are present in the molecule.

Upon reduction, this compound is converted to 5-amino-2-bromo-3-fluorobenzoic acid.

Oxidation of the nitro group is not a common reaction as the nitrogen atom is already in a high oxidation state (+4). Further oxidation is generally not synthetically useful or readily achieved under standard laboratory conditions.

Table 3: Common Methods for Nitro Group Reduction

| Reagent/System | Conditions | Product | Notes |

|---|---|---|---|

| H₂ / Pd/C | Room temperature, atmospheric or elevated pressure | Amine | High yield, clean reaction |

| Fe / HCl | Reflux | Amine | Classic, cost-effective method |

| SnCl₂ / EtOH | Room temperature or gentle heating | Amine | Mild, pH-neutral conditions possible masterorganicchemistry.com |

| NaBH₄ / I₂ | In situ generation of BI₃ | Amine | Effective for a wide range of nitroarenes organic-chemistry.org |

Investigation of Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and mechanisms provides fundamental insights into how the structure of this compound influences its reactivity.

Palladium-Catalyzed Coupling Reactions: The mechanisms of reactions like Sonogashira and Suzuki coupling are well-established and proceed through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to the palladium(0) complex to form a palladium(II) intermediate (Ar-Pd-Br). The rate of this step is significantly influenced by the electronic nature of the aryl halide. The electron-withdrawing nitro and fluoro groups in this compound are expected to increase the electrophilicity of the carbon atom bonded to bromine, thereby accelerating the oxidative addition step.

Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira): In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center. In the Sonogashira reaction, the copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the palladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-R) from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Nitro Group Reduction: The mechanism of nitro group reduction, for example with a metal and acid, is a stepwise process. It is believed to involve a series of single-electron transfers from the metal surface to the nitro group, with sequential protonation of the oxygen atoms. Intermediates such as the nitroso (-NO) and hydroxylamino (-NHOH) species are formed along the pathway to the final amine (-NH₂). The kinetics can be complex and are often dependent on factors like the surface area of the metal, the concentration of the acid, and the electronic environment of the nitro group. The electron-withdrawing substituents on the ring may influence the rate by affecting the electron density at the nitro group.

Advanced Applications in Organic Synthesis and Materials Science

Precursor for Complex Organic Molecules and Heterocyclic Compounds

The arrangement of reactive sites on the 2-Bromo-3-fluoro-5-nitrobenzoic acid ring makes it a promising precursor for the synthesis of a variety of complex organic molecules and heterocyclic compounds. The presence of bromine, fluorine, and a nitro group offers multiple handles for sequential and site-selective reactions. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, can direct substitution to other positions or be displaced under specific conditions. The nitro group can be readily reduced to an amino group, which can then be used to construct a wide array of nitrogen-containing heterocycles, such as benzimidazoles and quinolines. ijnrd.orgresearchgate.net The carboxylic acid group provides a site for amidation, esterification, or conversion to other functional groups.

The synthesis of bioactive heterocycles is a cornerstone of medicinal chemistry, and building blocks that allow for the rapid assembly of diverse molecular scaffolds are highly sought after. ijnrd.org Halogenated nitroaromatic compounds, in general, are valuable precursors for the synthesis of halogenated anilines, which are important intermediates in the production of pharmaceuticals and agrochemicals. researchgate.net

Role in Polymer Chemistry as a Monomer or Modifier

The multifunctionality of this compound positions it as a compelling candidate for applications in polymer chemistry, either as a monomer for the creation of novel polymers or as a modifier to impart specific properties to existing polymer chains.

Synthesis of Polysubstituted Benzoic Acid-Based Polymers

Poly(benzoic acid) and its derivatives are a class of polymers that can exhibit interesting properties such as electroconductivity and heat resistance. chemicalbook.com The synthesis of polymers from highly substituted benzoic acid monomers like this compound could lead to materials with unique characteristics. For example, the presence of fluorine atoms can enhance thermal stability, chemical resistance, and confer low surface energy. sciengine.comnih.gov The bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other functionalities onto the polymer backbone. Polycondensation reactions involving the carboxylic acid group could be employed to create polyesters or polyamides with a high degree of functionalization. chemicalbook.com

Functionalization of Polymer Chains

Beyond its role as a primary monomer, this compound could be utilized to functionalize existing polymer chains. For instance, it could be grafted onto polymers containing reactive sites, thereby introducing nitro and halogen functionalities. The nitro group, in particular, can influence the electronic properties and reactivity of the polymer. mdpi.com The functionalization of aromatic polymers is a key strategy for tuning their properties for specific applications, such as in membranes for gas separation or as materials with tailored optical or electronic characteristics. nih.gov

Application in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Linkers or Catalysts

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. mdpi.combohrium.com These materials are constructed from organic "linkers" that connect inorganic nodes (in the case of MOFs) or other organic linkers (in the case of COFs). The properties of these frameworks are highly dependent on the structure and functionality of the organic linkers. bohrium.comalfa-chemistry.com

This compound, with its carboxylic acid group, is a prime candidate for use as an organic linker in the synthesis of MOFs. Carboxylate groups are widely used to coordinate with metal ions to form the framework structure. alfa-chemistry.com The additional functional groups (bromo, fluoro, and nitro) would be oriented into the pores of the framework, imparting specific chemical properties. mdpi.combohrium.com For example, the nitro group could enhance the adsorption of certain gases through dipole-quadrupole interactions. The bromine and fluorine atoms could also influence the framework's properties and provide sites for post-synthetic modification. proquest.com

Similarly, in COFs, which are constructed entirely from covalently bonded organic building blocks, this compound could be a valuable monomer. The carboxylic acid could be converted to other reactive groups, such as aldehydes or amines, which are commonly used in the synthesis of imine-linked or boroxine-linked COFs. rsc.org The functional groups on the linker would then decorate the internal pores of the COF, enabling applications in catalysis or selective adsorption.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Halogenated and nitrated aromatic compounds are fundamental intermediates in the synthesis of a wide range of agrochemicals and specialty chemicals. researchgate.net The specific substitution pattern of this compound could make it a valuable precursor for the targeted synthesis of complex molecules with desired biological or material properties. For instance, the selective reduction of the nitro group to an amine, followed by further reactions, is a common strategy in the synthesis of herbicides, insecticides, and fungicides. researchgate.net The presence of both bromine and fluorine offers multiple pathways for the introduction of other functional groups, leading to a diverse array of potential products.

Utilization as an Advanced Organic Building Block in Specialized Synthesis

In the broader context of organic synthesis, this compound serves as a highly versatile building block. Its multiple reactive sites allow for a high degree of molecular diversity to be generated from a single starting material. This is particularly valuable in the field of medicinal chemistry, where the ability to rapidly synthesize libraries of related compounds is crucial for drug discovery. ijnrd.org The strategic manipulation of the bromo, fluoro, nitro, and carboxylic acid functionalities can lead to the construction of novel scaffolds and pharmacophores. The principles of using polysubstituted aromatic compounds as foundational elements in synthesis are well-established, and this compound fits squarely within this paradigm. nih.gov

Below is a table summarizing the potential applications based on the functional groups present in this compound.

| Functional Group | Potential Reaction Types | Potential Applications |

| Carboxylic Acid | Esterification, Amidation, Decarboxylation | Polymer synthesis, Linker for MOFs/COFs, Derivatization |

| Bromine | Cross-coupling (Suzuki, Heck, etc.), Nucleophilic substitution | Introduction of new C-C bonds, Heterocycle synthesis |

| Fluorine | Nucleophilic aromatic substitution (directing group or leaving group) | Fine-tuning of electronic properties, Synthesis of fluorinated compounds |

| Nitro Group | Reduction to amine | Synthesis of nitrogen-containing heterocycles, Dyes, Pharmaceuticals |

Patent Landscape and Commercial Impact Analysis

Review of Patented Synthetic Methodologies Involving 2-Bromo-3-fluoro-5-nitrobenzoic Acid

While patents specifically detailing the synthesis of this compound are not prevalent in publicly accessible databases, the synthetic routes can be inferred from methodologies patented for structurally similar compounds. The synthesis of polysubstituted benzoic acids typically involves a sequence of regioselective reactions, including nitration, halogenation, and oxidation.

A common strategy for producing related compounds, such as 2-fluoro-3-nitrobenzoic acid, starts with a substituted toluene (B28343) derivative. For instance, one patented method begins with 2-methyl-6-nitroaniline, which undergoes diazotization and chlorination to form 2-chloro-3-nitrotoluene. This intermediate is then subjected to a chlorine-fluorine exchange reaction to yield 2-fluoro-3-nitrotoluene (B1317587), which is finally oxidized to produce 2-fluoro-3-nitrobenzoic acid. google.com This multi-step process highlights the complexity of achieving the desired substitution pattern and underscores the importance of high-yield reactions for industrial viability. google.com

Another patented approach for a related compound, 2-methyl-3-fluoro-6-nitrobenzoic acid, starts from 2-methyl-3-fluoroaniline. patsnap.com The synthesis proceeds through nitration, hydrolysis, diazotization to introduce a bromine atom, cyanation, and finally, hydrolysis of the nitrile group to the carboxylic acid. patsnap.com This route demonstrates the use of a cyano group as a precursor to the carboxylic acid function.

These examples suggest that a plausible synthesis for this compound would likely involve a carefully orchestrated series of reactions on a substituted benzene (B151609) ring, managing the directing effects of the existing substituents at each step.

Analysis of Patent Trends for Related Halogenated and Nitrated Benzoic Acid Derivatives

The patent landscape for halogenated and nitrated benzoic acid derivatives reveals a strong and ongoing interest in these molecules, primarily as intermediates for pharmaceuticals and agrochemicals. Analysis of patents indicates several key trends:

Focus on Regioselectivity: A significant portion of patents addresses the challenge of controlling the position of substituents on the benzene ring. For example, the nitration of o-chlorobenzoic acid often yields a mixture of isomers, including 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. google.compatsnap.com Patented processes often focus on purification methods or reaction conditions that favor the desired isomer to achieve high purity, which is critical for pharmaceutical applications. google.compatsnap.com

Development of Novel Synthetic Routes: There is a continuous effort to develop more efficient and cost-effective synthetic methods. This includes creating novel routes from cheaper, more readily available starting materials and improving reaction yields to reduce costs and environmental impact. google.com For instance, patents describe methods to produce 2-fluoro-3-nitrobenzoic acid from 2-methyl-6-nitroaniline, highlighting the advantages of high yields and accessible raw materials for industrial-scale production. google.com

Halogen Exchange Reactions: The use of halogen exchange reactions, such as replacing a chlorine atom with a fluorine atom, is a common strategy to introduce fluorine into the aromatic ring. googleapis.com This is particularly important as fluorinated organic molecules often exhibit enhanced biological activity.

Application in Active Pharmaceutical Ingredients (APIs): Many patents for these derivatives are linked to the synthesis of specific, high-value APIs. For example, 2-fluoro-3-nitrobenzoic acid is a key raw material for the BRAF inhibitor dabrafenib. google.com Similarly, other halogenated benzoic acids are used to synthesize anti-tumor drug molecules. patsnap.com

The following table summarizes representative patents for related halogenated and nitrated benzoic acid derivatives, illustrating the focus of innovation in this area.

| Patent Number | Title | Key Innovation |

| CN114560774B | A kind of synthetic method of 2-fluoro-3-nitrobenzoic acid | Provides an industrial synthesis route for this important pharmaceutical intermediate (a raw material for dabrafenib) starting from 2-methyl-6-nitroaniline. The process involves diazotization, chlorination, chlorine-fluorine exchange, and finally oxidation, touting high yields and low-cost raw materials. google.com |

| CN101870653B | Synthesis method of 2-methyl-3-fluoro-6-nitrobenzoic acid | Outlines a novel synthetic route starting from 2-methyl-3-fluoroaniline. This method is presented as an improvement over previous routes that had low yields and poor selectivity. The compound is noted as an important pharmaceutical intermediate for anti-tumor drugs. patsnap.com |

| CN102329237A | Production process of 2-chloro-5-nitrobenzoic acid | Focuses on improving the purity of 2-chloro-5-nitrobenzoic acid by optimizing the nitration and purification steps of o-chlorobenzoic acid. This addresses the challenge of separating it from the 2-chloro-3-nitrobenzoic acid isomer. google.compatsnap.com |

| US3966830A | Process for the nitration of halogenated benzene derivatives | Describes a vapor-phase nitration process for halogenated benzenes using nitric acid or nitrogen oxides in the presence of a solid inorganic oxide catalyst. This method is highlighted as useful for producing intermediates for dyes and synthetic fibers. google.com |

| EP4345091A1 | Benzoic acid derivatives, methods and uses thereof | Relates to the development of novel benzoic acid derivatives, specifically benzamides and esters, for the treatment of tuberculosis. The patent emphasizes the improved stability and activity of these new compounds. google.com |

Commercial Relevance and Industrial Applications of Aromatic Carboxylic Acid Intermediates

Aromatic carboxylic acids and their derivatives are a cornerstone of the modern chemical industry, serving as indispensable intermediates in the synthesis of a vast range of commercial products. ncert.nic.inpatsnap.com Their commercial importance stems from their versatile reactivity, allowing them to be converted into esters, amides, acyl halides, and other functional groups. ncert.nic.in

The primary industrial applications for these intermediates include:

Pharmaceuticals: This is arguably the most significant market for highly substituted aromatic carboxylic acids. They form the core structures of numerous APIs, including anti-cancer drugs, anti-inflammatory agents, and treatments for infectious diseases. researchgate.net The specific arrangement of substituents (halogens, nitro groups, etc.) is crucial for the molecule's ability to interact with biological targets. google.com

Polymers and Advanced Materials: Aromatic carboxylic acids are monomers in the production of high-performance polymers like polyesters and polyamides. patsnap.com These materials are used in everything from fabrics and plastics to advanced composites for the automotive and aerospace industries. patsnap.com

Agrochemicals: Many herbicides, insecticides, and fungicides are synthesized from substituted aromatic carboxylic acid intermediates. The functional groups on the aromatic ring determine the compound's mode of action and selectivity.

Dyes and Pigments: The chemical industry has long used nitrated aromatic compounds as precursors for dyes. The nitro group can be readily reduced to an amino group, which is a key component of many chromophores.

The value of a specific intermediate like this compound is directly tied to its potential for conversion into a high-value final product. Given its complex substitution pattern, it is most likely intended for a specialized application, such as a niche pharmaceutical or a performance chemical, where the cost of a multi-step synthesis is justified by the final product's market price.

Strategic Importance in Chemical Manufacturing and Supply Chains

The production of specialized chemical intermediates like this compound is of significant strategic importance to the global chemical manufacturing and supply chain. The chemical industry is foundational, underpinning approximately 96% of all manufactured goods. deloitte.com

Key strategic considerations include:

Supply Chain Resilience: The COVID-19 pandemic highlighted the vulnerabilities in global supply chains. acs.org Having domestic or diversified sources for critical chemical intermediates is essential to ensure the uninterrupted production of vital goods like pharmaceuticals. The reliance on a single geographic region for key starting materials can create significant risks.

Enabling High-Value Manufacturing: The availability of complex and specialized intermediates enables the onshoring and growth of high-value manufacturing sectors, particularly pharmaceuticals. pando.ai The ability to synthesize these building blocks is a critical capability for any country aiming to have a robust and innovative pharmaceutical industry.

Technological Advancement and Sustainability: The synthesis of complex molecules drives innovation in manufacturing processes. There is a strong push towards "green chemistry," which seeks to develop more efficient, less hazardous, and more sustainable chemical processes. acs.org This includes improving reaction yields, reducing waste, and using less toxic reagents. The development of new catalytic methods and continuous manufacturing processes are key areas of research that impact the production of these intermediates. pando.ai

Economic Impact: The chemical industry is a major contributor to GDP. pando.ai The manufacturing of intermediates creates skilled jobs and supports a broad ecosystem of suppliers, logistics providers, and downstream industries. The ability to efficiently produce these chemicals at scale is a competitive advantage in the global market. pando.ai

Q & A

Q. What are the key considerations for designing a multi-step synthesis of 2-bromo-3-fluoro-5-nitrobenzoic acid?

Methodological Answer: The synthesis typically involves sequential halogenation, nitration, and functional group protection. For example:

- Step 1 : Bromination of a fluorobenzoic acid precursor. Selectivity is critical; bromine positioning can be controlled using Lewis acids (e.g., FeBr₃) or directing groups.

- Step 2 : Nitration at the meta position relative to the carboxylic acid group. Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 3 : Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer: The compound’s nitro and halogen groups make it sensitive to light and moisture. Best practices include:

- Storage : In amber vials under inert gas (Ar/N₂) at –20°C.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess hygroscopicity and photolytic decomposition.

- Analytical Confirmation : Use IR spectroscopy to detect carboxylic acid dimerization (broad O–H stretch ~2500–3000 cm⁻¹) and HPLC to monitor purity .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?

Methodological Answer:

- NMR :

- ¹⁹F NMR detects fluorine’s electronic environment (δ –110 to –120 ppm for meta-fluorine).

- ¹H NMR reveals coupling between aromatic protons and substituents (e.g., J = 8–10 Hz for ortho protons).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M–H]⁻ = 281.94 g/mol).

- X-ray Diffraction : Resolves nitro-group planarity and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structure refinement?

Methodological Answer: Contradictions often arise from disorder in nitro or bromine groups. Use the following approach:

Data Collection : Collect high-resolution data (≤ 0.8 Å) to resolve electron density maps.

Software Tools : Refine using SHELXL (isotropic/anisotropic displacement parameters) and OLEX2 for visualization .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.

Example : A study reported disordered nitro groups in a similar compound; refining with SHELXL’s PART instructions resolved occupancy ratios .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: The bromine atom is a prime site for Suzuki or Ullmann couplings. Key factors:

- Catalyst Selection : Pd(PPh₃)₄ for Suzuki; CuI/1,10-phenanthroline for Ullmann.

- Solvent Effects : Use DMF for polar intermediates or toluene for sterically hindered substrates.

- Directing Groups : The nitro group can act as a transient directing group in C–H activation.

Q. How do electronic effects of substituents influence acidity and reactivity?

Methodological Answer:

- Acidity : The electron-withdrawing nitro and fluorine groups increase carboxylic acid acidity (pKa ~1.5–2.0). Titrate potentiometrically in aqueous ethanol.

- Reactivity : The meta-fluoro group deactivates the ring, slowing electrophilic substitution. Kinetic studies (UV-Vis monitoring at 270 nm) quantify reaction rates .

Q. What advanced computational methods predict the compound’s reactivity in drug design?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate binding interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.

- Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer: Discrepancies often arise from solvent effects or conformational dynamics.

Solvent Correction : Use PCM (Polarizable Continuum Model) in computational tools like ADF.

Conformational Sampling : Perform Boltzmann-weighted averaging over low-energy conformers.

Experimental Adjustments : Acquire NMR in deuterated DMSO to match computational solvent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.